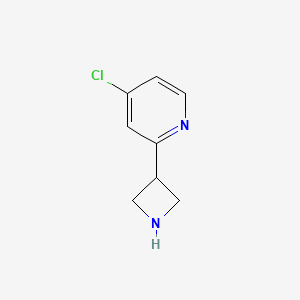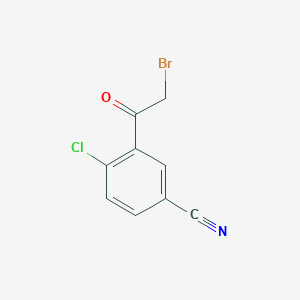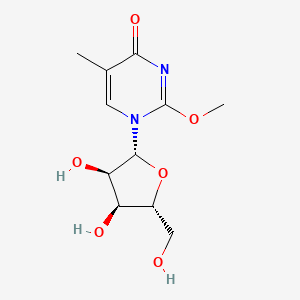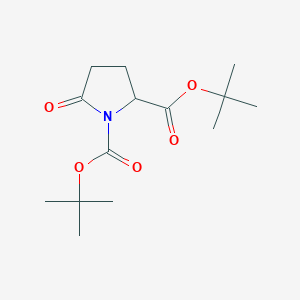
(R)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of a suitable pyrazole derivative with an appropriate nitrile source. One common method involves the use of a pyrazole precursor, which is reacted with a nitrile compound under controlled conditions to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient use of resources.
化学反应分析
Types of Reactions
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile: The enantiomer of the compound with similar structural properties but different stereochemistry.
3-(4-Amino-1H-pyrazol-1-yl)propanenitrile: A structural isomer with the amino group positioned differently on the pyrazole ring.
2-(4-Amino-1H-pyrazol-1-yl)butanenitrile: A homolog with an additional carbon in the nitrile side chain.
Uniqueness
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
属性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
(2R)-2-(4-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3/t5-/m1/s1 |
InChI 键 |
BNTSULKRZJYHHR-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C#N)N1C=C(C=N1)N |
规范 SMILES |
CC(C#N)N1C=C(C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
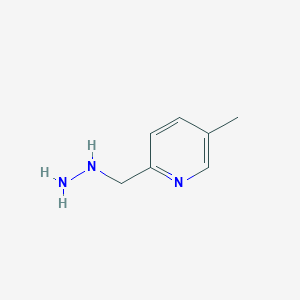
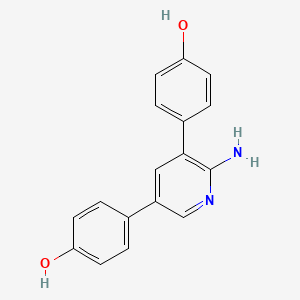
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)
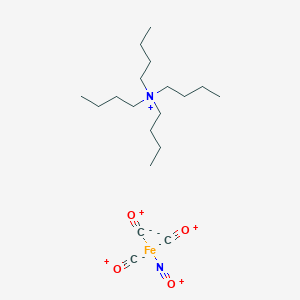
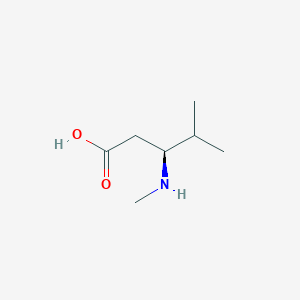
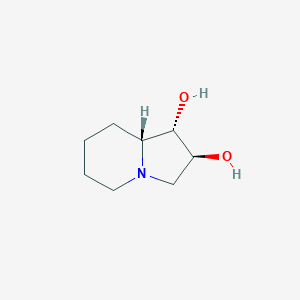
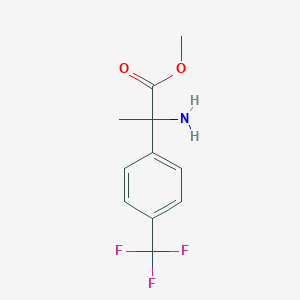
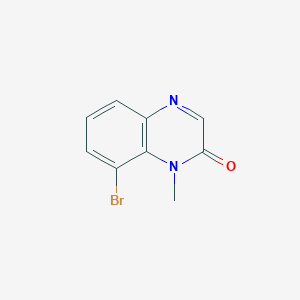
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
